molecular formula C17H18ClNO B291023 N-(2-sec-butylphenyl)-3-chlorobenzamide

N-(2-sec-butylphenyl)-3-chlorobenzamide

Cat. No.: B291023
M. Wt: 287.8 g/mol
InChI Key: JBNIFBFANHYSEX-UHFFFAOYSA-N
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Description

N-(2-sec-butylphenyl)-3-chlorobenzamide is a substituted benzamide derivative characterized by a 3-chlorobenzoyl group attached to a 2-sec-butylphenylamine moiety. The 3-chlorobenzamide core is a common pharmacophore, and the 2-sec-butylphenyl substituent likely influences steric and electronic properties, affecting solubility, binding affinity, and metabolic stability.

Properties

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-3-chlorobenzamide

InChI

InChI=1S/C17H18ClNO/c1-3-12(2)15-9-4-5-10-16(15)19-17(20)13-7-6-8-14(18)11-13/h4-12H,3H2,1-2H3,(H,19,20)

InChI Key

JBNIFBFANHYSEX-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(2-sec-butylphenyl)-3-chlorobenzamide with structurally related benzamide derivatives from the evidence, focusing on synthesis, physicochemical properties, and biological activity.

Table 1: Key Comparative Data of 3-Chlorobenzamide Derivatives

Compound Name Synthesis Method Melting Point (°C) Key Spectral Data (1H NMR δ ppm) Biological Activity/Application References
This compound Not explicitly reported in evidence N/A N/A Hypothesized kinase/protein interaction N/A
N-(3-Benzyl-5-hydroxyphenyl)-3-chlorobenzamide (7j) Amide coupling 167.2–169.1 10.16 (NH), 9.37 (OH), 7.96–7.64 (aromatic) Kinase inhibition (e.g., FERM domain targets)
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide (2b) EDC.HCl-mediated coupling N/A LCMS: m/z 348.79 (C20H13ClN2O2) Targets FERM domain proteins (e.g., MSN)
N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide (6) Benzimidazole-amine coupling N/A 1H NMR: aromatic δ 7.96–7.64 Neuroprotection via mGluR5 modulation
N-(Phenyl)-3-chlorobenzamide (4) Direct amidation 135–138 IR: 3339 cm⁻¹ (N-H), 1654 cm⁻¹ (C=O) Base compound for derivatization
N-(tert-butyl)-3-chlorobenzamide (10d) Amide coupling with tert-butylamine N/A 1H NMR: δ 1.47 (s, 9H, tert-butyl) Synthetic intermediate for esterification

Structural and Functional Comparisons

Core Pharmacophore : All compounds share the 3-chlorobenzamide scaffold, which contributes to hydrogen bonding (via the amide NH and carbonyl) and hydrophobic interactions (via the chlorinated aryl ring) .

Substituent Effects: N-(2-sec-butylphenyl): The bulky sec-butyl group at the 2-position may enhance lipophilicity (logP ~4–5 estimated) compared to smaller substituents (e.g., tert-butyl in 10d, logP ~3.5) . Hydroxyphenyl Derivatives (e.g., 7j): The hydroxyl group enables hydrogen bonding with target proteins, as seen in kinase inhibitors .

Physicochemical Properties

  • Lipophilicity : Derivatives with bulky substituents (e.g., 2b , logP 5.44) exhibit higher logP values than smaller analogs (e.g., 4 , logP ~3.0), impacting solubility and ADME profiles .
  • Melting Points : Hydroxyphenyl derivatives (e.g., 7j ) have higher melting points (167–169°C) due to intermolecular hydrogen bonding, whereas tert-butyl analogs (e.g., 10d ) are solids with lower thermal stability .

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